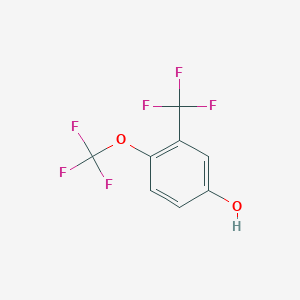
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are functional groups in organic chemistry. Compounds containing these groups often exhibit unique properties due to the strong electronegativity of fluorine. They are commonly used in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves radical trifluoromethylation, a process that introduces a trifluoromethyl group to a carbon-centered radical intermediate .Applications De Recherche Scientifique
Synthetic Transformations and Electroluminescent Device Applications
Synthetic Transformations of Vinyl and Aryl Triflates Vinyl and aryl trifluoromethanesulfonates (triflates), including those derived from phenols, are noted for their regio- and diastereoselectivity in cross-coupling reactions, particularly in the Heck reaction. Their ease of preparation from carbonyl compounds and phenols and utility in natural product synthesis, including various deoxygenation procedures, underscore their significance in synthetic organic chemistry (Ritter, 1993).
Synthesis and Characterization of Aromatic Poly(1,3,5-triazine-ether)s Aromatic poly(1,3,5-triazine−ether)s synthesized from difluoro-functionalized aromatic 1,3,5-triazine monomers and 4,4‘-hexafluoroisopropylidenebis[phenol] exhibit excellent thermal stability and potential for use in organic electroluminescent devices. Their high electron affinities suggest their applicability as electron injecting/hole blocking layers in LEDs (Fink et al., 1997).
Synthesis and Characterization of Copper(II) Phthalocyanines
Non-Peripherally Tetra-Substituted Copper(II) Phthalocyanines A novel copper(II) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups was synthesized and characterized. Its molecular structure, optical and surface properties, and photo-electrical properties under different conditions were extensively investigated, highlighting its potential in photosensitive diode fabrication (Günsel et al., 2019).
Novel Group 4 Metal Complexes for Polymerization
Novel Ti(IV) and Zr(IV) Complexes in Ring-Opening Polymerization Group 4 metal complexes demonstrated significant activity in the ring-opening polymerisation of cyclic esters, including rac-lactide and 1,3-dioxan-2-one. These complexes, characterized by their ability to produce polymers with varying degrees of control and selectivity, underscore the role of such metal complexes in advancing polymer synthesis technology (Whitelaw et al., 2009).
Mécanisme D'action
Mode of Action
Related compounds such as trifluoromethyl phenyl sulfone have been reported to act as trifluoromethyl radical precursors . They can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Orientations Futures
The use of trifluoromethyl and trifluoromethoxy groups in organic synthesis continues to be an active area of research. Future directions may include the development of new synthetic methods, the design of new trifluoromethyl- and trifluoromethoxy-containing compounds, and the exploration of their applications in various fields .
Propriétés
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMCLEZTIJICMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

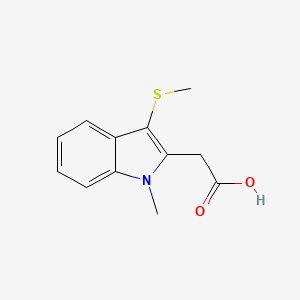
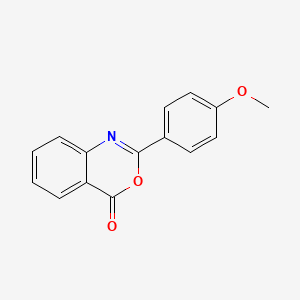
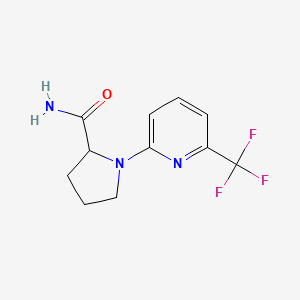


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2,3-dimethoxy-2-methylpropyl)oxalamide](/img/structure/B2827038.png)

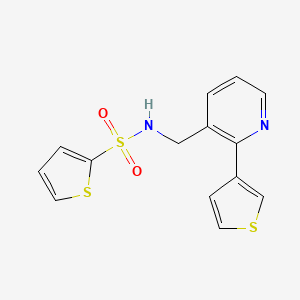
![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)
![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)
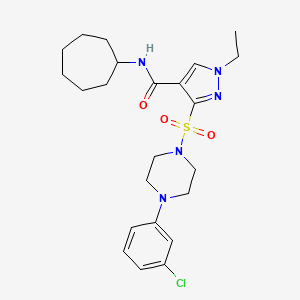
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)